molecular formula C16H19NO4S B558724 (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 111082-76-9

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B558724
M. Wt: 321.4 g/mol
InChI Key: MURVSBJYXHTRJQ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as (R)-BTBP, is an organosulfur compound that has been studied extensively for its potential applications in various scientific fields. It is a chiral molecule that has been used in pharmaceuticals, biochemistry, and organic synthesis. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for (R)-BTBP.

Scientific Research Applications

Human Urinary Carcinogen Metabolites Biomarkers for Investigating Tobacco and Cancer

This research focuses on the practical approach of measuring human urinary carcinogen metabolites to gain insights into tobacco and cancer. It evaluates currently available methods and their utility in assessing carcinogen dose, delineating exposed vs. non-exposed individuals, and understanding carcinogen metabolism in humans. Particularly, NNAL and NNAL-Gluc are highlighted as useful biomarkers due to their sensitivity and specificity for studies on environmental tobacco smoke (ETS) exposure (Hecht, 2002).

Thiophene Analogues of Carcinogens

Thiophene Analogues of the Carcinogens Benzidine and 4-Aminobiphenyl Evaluation In Vitro

This study synthesizes and evaluates the thiophene analogues of carcinogens benzidine and 4-aminobiphenyl for potential carcinogenicity. While the compounds demonstrate certain activities consistent with their known chemistry, suggesting potential carcinogenicity, their overall chemical and biological behavior raises doubts about their capability to cause tumors in vivo. The research emphasizes the importance of establishing the reliability of in vitro predictions of carcinogenicity for structurally new compounds (Ashby et al., 1978).

Human Biomonitoring of Fragrance Metabolites

Human Biomonitoring in Urine Samples from the Environmental Specimen Bank Reveals a Decreasing Trend Over Time in the Exposure to the Fragrance Chemical Lysmeral This study utilized a newly developed LC-MS/MS method to analyze lysmeral metabolites in urine samples collected from 2000 to 2018. The research found a significant decline in the major metabolites TBBA and lysmerol over the monitored years, highlighting the need for continued efforts to reduce exposure to lysmeral due to its broad presence and potential adverse effects. The results call for more robust data from population representative samples to evaluate health risks associated with lysmeral exposure (Scherer et al., 2020).

Benzofused Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents

POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives as Potential Antioxidant and Anti-inflammatory Agents This study focuses on the synthesis and evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. The research revealed that specific compounds within this class showed significant anti-inflammatory activity and potential antioxidant activity against various reactive species. Molecular docking simulation indicated the potential binding model of these compounds at the anti-inflammatory active site. The study suggests these derivatives as interesting templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).

properties

IUPAC Name

(2R)-3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURVSBJYXHTRJQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

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